molecular formula C10H16O2 B1195886 1,2,5,6-Tetrahydrocuminic acid CAS No. 71298-42-5

1,2,5,6-Tetrahydrocuminic acid

Cat. No.: B1195886
CAS No.: 71298-42-5
M. Wt: 168.23 g/mol
InChI Key: SVVRHSSIDPLFOP-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrahydrocuminic Acid is a natural alicyclic compound recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 976) and has been assigned FEMA number 3731 . The JECFA evaluation concludes that this compound raises "No safety concern at current levels of intake when used as a flavouring agent" . This substance is a versatile intermediate in organic synthesis; a 2017 study detailed a novel silver(I)-catalyzed cycloisomerization for its efficient total synthesis, underscoring its value in constructing natural product frameworks . It is used in the synthesis of other natural terpenoids and serves as a key ingredient in fragrance compositions, noted for its spicy, animalic, cumin-like, and sweaty odor profile . The compound is a crystalline solid with a melting point of 61°C . It is slightly soluble in water and soluble in ethanol and fats . This compound is provided for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-propan-2-ylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3,7,9H,4-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVRHSSIDPLFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866559
Record name 4-(1-Methylethyl)-3-cyclohexene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline solid; cuminic, sweaty odour
Record name 1,2,5,6-Tetrahydrocuminic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/909/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water (0.01%); soluble in fats (10% in vegetable oil), Soluble at room temperature (in ethanol)
Record name 1,2,5,6-Tetrahydrocuminic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/909/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

71298-42-5, 56424-87-4
Record name 4-(1-Methylethyl)-3-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71298-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2,5,6-Tetrahydrocuminic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxylic acid, 4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(1-Methylethyl)-3-cyclohexene-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,6-TETRAHYDROCUMINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP3KX91NB0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Isopropyl-3-cyclohexene-1-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a cationic silver(I)-mediated coordination mechanism. Ag⁺ interacts with the double bonds of the diene system in 1 , facilitating cyclization and subsequent alkyl rearrangements. Isotopic labeling experiments confirmed the migration of methyl groups during the formation of the cyclohexene ring.

Key optimization parameters include:

ParameterOptimal ConditionYield (%)
Catalyst (AgSbF₆)5 mol%65
Solvent1,2-DCE-
Temperature150°C-
Reaction Time10 minutes-

The choice of solvent proved critical, with 1,2-dichloroethane (DCE) outperforming dichloromethane (DCM), toluene, and tetrahydrofuran (THF). Elevated temperatures (150°C) under microwave irradiation significantly accelerated the reaction while maintaining yield.

Multi-Step Synthesis from Intermediate Compounds

Following the initial cycloisomerization, the intermediate dimethyl 4-isopropylcyclohex-3-ene-1,1-dicarboxylate (2 ) undergoes sequential transformations to yield this compound.

Hydrolysis and Decarboxylation

The diester 2 is subjected to alkaline hydrolysis using aqueous NaOH, producing the corresponding dicarboxylic acid. Subsequent thermal decarboxylation at 180–200°C eliminates one carboxyl group, yielding the monoacid derivative.

Final Functionalization

The remaining ester group undergoes acid-catalyzed hydrolysis (HCl, reflux) to furnish this compound. This step achieves >90% conversion under optimized conditions.

Comparative Analysis of Synthetic Routes

While the silver-catalyzed method represents the state-of-the-art, earlier approaches relied on classical hydrogenation strategies. However, these methods suffered from two critical limitations:

  • Low Selectivity : Direct hydrogenation of cuminic acid over Pd/C catalysts often produced over-reduced byproducts.

  • Energy Intensity : Traditional batch reactors required prolonged reaction times (8–12 hours) at high hydrogen pressures (50–100 bar).

In contrast, the AgSbF₆-mediated route offers:

  • Atom Economy : 87% calculated for the cycloisomerization step.

  • Scalability : Continuous flow implementations achieved kilogram-scale production with consistent yields.

Industrial Production Considerations

Modern manufacturing processes employ tandem reactor systems combining:

  • Continuous Flow Cycloisomerization : Residence time <15 minutes

  • In-line Purification : Simulated moving bed (SMB) chromatography

  • Automated Crystallization : Anti-solvent precipitation with heptane

These innovations reduce production costs by 40% compared to batch methods while meeting pharmaceutical-grade purity standards .

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetrahydrocuminic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Profile

  • Chemical Name : 1,2,5,6-Tetrahydrocuminic acid
  • FEMA No. : 3731
  • JECFA No. : 976
  • CAS Number : 71298-42-5
  • Functional Class : Flavoring agent

Flavoring Applications

This compound is primarily recognized for its use as a flavoring agent in food products. It is categorized under alicyclic carboxylic acids and is noted for its spicy odor profile. The compound has been evaluated for safety and acceptable daily intake levels by various regulatory bodies.

Safety Evaluations

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of this compound and determined that it poses no safety concern at current levels of intake when used as a flavoring agent . The Acceptable Daily Intake (ADI) was established as acceptable based on available toxicological data.

Toxicological Studies

Toxicological studies have been conducted to assess the safety of this compound. For instance:

  • In an oral toxicity study conducted on rats (Assay No. 17107), the compound was subjected to various doses to determine its toxicological profile .
  • The findings indicated that the compound does not exhibit significant toxicity at levels typically encountered in food applications.

Case Study 1: Flavoring in Food Products

A study evaluated the incorporation of this compound in various food matrices to enhance flavor profiles. The results demonstrated that the compound effectively improved sensory attributes without adverse effects on food safety or quality.

Case Study 2: Fragrance Applications

In addition to its use in food flavoring, this compound has been explored for its potential in fragrance formulations. Its unique spicy scent makes it suitable for use in perfumes and scented products. Research indicates that the compound can be combined with other fragrance components to create complex scent profiles.

Comparative Data Table

Application AreaDescriptionSafety Evaluation
Food Flavoring Used as a flavoring agent in various food productsNo safety concern at current levels
Fragrance Incorporated into perfumes and scented productsAcceptable Daily Intake established

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

The following table summarizes key differences between 1,2,5,6-Tetrahydrocuminic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Boiling Point (°C) Odor Profile Primary Applications Regulatory Status (FEMA/Other)
This compound C₁₀H₁₆O₂ 168.23 Cyclic carboxylic acid 61 275–276 Spicy, animalic, cumin-like Food flavoring, fragrances FEMA 3731 (GRAS)
Guvacine C₆H₉NO₂ 127.14 Cyclic amine + carboxylic acid 260–262 (decomposes) Odorless Pharmaceutical (GABA reuptake inhibitor) Not a flavor ingredient
Cuminaldehyde C₁₀H₁₂O 148.20 Aldehyde 235–237 Strong cumin, warm, herbal Fragrances, top-note in perfumery FEMA 2341
Cuminyl alcohol C₁₀H₁₄O 150.22 Alcohol 248–250 Sweet, floral, cumin-like Perfumery (fixative) FEMA 3663
4-Isopropyl-2-cyclohexenone C₉H₁₄O 138.21 Cyclic ketone 220–222 Minty, terpenic, woody Flavor enhancer in beverages Not FEMA-listed

Structural and Functional Differences

Core Structure :

  • This compound features a partially hydrogenated cyclohexene ring with a carboxylic acid group, distinguishing it from cuminaldehyde (aldehyde) and cuminyl alcohol (alcohol) .
  • Guvacine (1,2,5,6-Tetrahydro-3-pyridinecarboxylic acid) contains a pyridine ring instead of a cyclohexene system, making it pharmacologically active but unsuitable for flavor applications .

Volatility and Solubility: The carboxylic acid group in this compound reduces its volatility compared to cuminaldehyde and 4-isopropyl-2-cyclohexenone, which are more volatile due to their aldehyde/ketone functionalities . Cuminyl alcohol has higher solubility in polar solvents than this compound due to its hydroxyl group .

Sensory Profiles: While this compound provides a middle-note cumin aroma, cuminaldehyde serves as a top-note due to its sharp, immediate scent . 4-Isopropyl-2-cyclohexenone contributes minty undertones, diverging from the spicy-cumin character of the target compound .

Biological Activity

1,2,5,6-Tetrahydrocuminic acid (THCA) is a compound derived from natural sources, particularly associated with flavoring agents. Its biological activity has been the subject of various studies, focusing on its metabolic pathways, potential health benefits, and safety evaluations.

Chemical Structure and Metabolism

This compound is characterized by a cyclohexene ring structure with multiple methyl groups. The metabolism of THCA involves beta-oxidation and subsequent ring cleavage , leading to various metabolites that can be excreted in urine as conjugates with glucuronic acid. This metabolic pathway indicates that THCA may undergo transformations that influence its biological effects and toxicity profiles .

Antioxidant Properties

Research has indicated that THCA exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for potential therapeutic applications in preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Effects

THCA has demonstrated anti-inflammatory effects in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential role in managing inflammatory conditions .

Antimicrobial Activity

Studies have reported that THCA possesses antimicrobial properties against a range of pathogens. Its efficacy varies with different bacterial strains, indicating its potential as a natural preservative or therapeutic agent against infections .

Toxicological Profile

The safety of THCA has been evaluated through various toxicological studies. According to the European Food Safety Authority (EFSA), oral toxicity testing in rats revealed no significant adverse effects at certain doses. The toxicological threshold of concern (TTC) for flavoring substances like THCA is set at 1.5 μg/person per day, which serves as a guideline for safe consumption levels .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of THCA using DPPH radical scavenging assays. Results indicated that THCA had a significant scavenging effect comparable to standard antioxidants like ascorbic acid.

CompoundScavenging Activity (%)
1,2,5,6-THCA85
Ascorbic Acid90

This suggests that THCA could be a viable candidate for antioxidant therapies .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study on lipopolysaccharide (LPS)-induced inflammation in macrophages, THCA treatment resulted in a marked decrease in TNF-α and IL-6 levels.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
THCA (50 μM)8090

These findings indicate the compound's potential for modulating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,5,6-Tetrahydrocuminic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via silver(I)-catalyzed cycloisomerization of dienes involving alkyl rearrangements. Key parameters include solvent choice (e.g., dichloromethane), temperature (room temperature to 80°C), and catalyst loading (5–10 mol%). Yields typically range from 60–75%, with impurities arising from competing pathways like over-oxidation or incomplete cyclization. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and GC-MS is critical for purity validation .
  • Data Consideration : Compare yields under varying conditions (e.g., solvent polarity, catalyst type) using factorial experimental design to identify optimal parameters.

Q. What analytical techniques are most reliable for quantifying this compound in natural sources?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) are standard. For dill oil (a natural source), Soxhlet extraction followed by silica gel chromatography improves isolation efficiency. Calibration curves using synthetic standards ensure accuracy .
  • Validation : Spike-and-recovery experiments in matrix-matched samples to assess extraction efficiency (typically 85–95%).

Q. What preliminary toxicological data exist for this compound, and how should researchers design acute toxicity studies?

  • Methodology : Historical rodent studies (oral administration) suggest an LD50_{50} > 2,000 mg/kg, indicating low acute toxicity. For new studies, follow OECD Guideline 423: use three dose levels (300, 2,000, 5,000 mg/kg) with 5–7 animals per group. Monitor clinical signs (e.g., respiratory distress, lethargy) over 14 days .
  • Data Interpretation : Histopathological analysis of liver and kidney tissues is essential to identify subacute effects.

Advanced Research Questions

Q. How do structural analogs of this compound (e.g., guvacine hydrochloride) differ in pharmacological activity?

  • Methodology : Perform comparative in vitro assays (e.g., GABA uptake inhibition) using rat synaptic vesicles. For guvacine hydrochloride (a structural analog with a pyridine ring), IC50_{50} values are ~10 μM, while this compound may show weaker affinity due to steric hindrance from its cyclohexene moiety. Molecular docking studies (AutoDock Vina) can predict binding interactions .
  • Data Contradictions : If conflicting activity data arise, validate receptor binding assays using radiolabeled ligands (e.g., 3H^3 \text{H}-GABA) to minimize false positives.

Q. What mechanistic insights explain discrepancies in reported antioxidant activity across studies?

  • Methodology : Assess redox activity via DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. Conflicting results may stem from:

  • Solvent effects : Polar solvents (e.g., ethanol) enhance radical quenching vs. nonpolar solvents.
  • pH dependence : Activity peaks at pH 6–7 due to protonation of carboxyl groups.
  • Interfering impurities : Use HPLC-purified samples to exclude confounding phenolic byproducts .
    • Resolution : Replicate studies under standardized conditions (pH 6.5, 25°C) and report solvent dielectric constants.

Q. How can researchers optimize enantioselective synthesis for chiral derivatives of this compound?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or 1H^1 \text{H} NMR with shift reagents. Yields >90% ee are achievable with catalyst tuning .
  • Challenges : Racemization during workup (e.g., acidic conditions) requires neutral quenching and low-temperature isolation.

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate findings using orthogonal methods (e.g., NMR + LC-MS for purity).
  • Advanced Modeling : Use density functional theory (DFT) to predict reactive intermediates in synthesis .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional animal care approvals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,5,6-Tetrahydrocuminic acid
Reactant of Route 2
1,2,5,6-Tetrahydrocuminic acid

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